INCB 3284
Description
Overview of the Chemokine System in Immune Regulation and Pathophysiology
Chemokines are a large family of small signaling proteins, a type of cytokine, that play a crucial role in regulating cell movement, particularly guiding the migration of leukocytes (white blood cells) frontiersin.orgnews-medical.netclevelandclinic.orgsinobiological.com. This directed movement, known as chemotaxis, is fundamental to maintaining immune system balance and is critical during inflammatory responses to tissue injury or infection frontiersin.orgsinobiological.comnih.govmdpi.comstemcellthailand.organnualreviews.org.
Functional Roles of Chemokines and Their Receptors in Inflammation
In the context of inflammation, chemokines are primarily responsible for recruiting immune cells to the site of infection or injury news-medical.netsinobiological.comnih.govstemcellthailand.orgresearchgate.net. They are often induced during an immune response and create a chemical gradient that directs immune cells, such as neutrophils, monocytes, and lymphocytes, from the bloodstream into the affected tissue news-medical.netnih.govmdpi.com. This process of leukocytes migrating from blood vessels into tissue is known as extravasation news-medical.netmdpi.com. Chemokines bind to specific G protein-coupled receptors (GPCRs) on the surface of target cells, triggering intracellular signaling pathways that lead to cell migration and activation frontiersin.orgnews-medical.netmdpi.comstemcellthailand.orgresearchgate.net. While some chemokines have pro-inflammatory roles, others are involved in homeostatic functions, controlling cell migration during normal tissue maintenance and development news-medical.netsinobiological.commdpi.com. The chemokine system is complex, involving over 50 ligands and 20 receptors in humans, with a degree of redundancy where multiple chemokines can bind to the same receptor and vice versa stemcellthailand.orgersnet.orgfrontiersin.orgtandfonline.com.
Strategic Targeting of Chemokine Receptors for Therapeutic Intervention
Given their central role in immune cell trafficking and inflammation, chemokine receptors have emerged as important therapeutic targets for a variety of diseases characterized by dysregulated immune responses nih.govnih.gov. The rationale behind targeting chemokine receptors lies in the potential to modulate specific immune cell types involved in disease progression nih.gov. By blocking the interaction between chemokines and their receptors, it may be possible to inhibit the recruitment of inflammatory cells to sites of pathology, thereby reducing inflammation and tissue damage nih.govnih.gov.
Several chemokine receptor antagonists have been investigated for their therapeutic potential. As of early 2020, three chemokine antagonists had received approval: plerixafor (B1678892) (a CXCR4 antagonist), maraviroc (B1676071) (a CCR5 antagonist), and mogamulizumab (a CCR4 antagonist) nih.gov. Additionally, other candidates, including dual CCR2/CCR5 antagonists like cenicriviroc, were in advanced clinical trials for various conditions nih.govexplorationpub.com. The success of these antagonists often depends on selectively blocking receptors that are critical for the progression of a specific disease nih.gov.
The C-C Chemokine Receptor Type 2 (CCR2) as a Pharmacological Target
The C-C chemokine receptor type 2 (CCR2) is a prominent member of the CC chemokine receptor family and has been extensively studied as a pharmacological target due to its significant involvement in inflammatory and other pathological processes frontiersin.orgnih.govnih.govmdpi.com.
Biological Significance of CCR2 and its Primary Ligand CCL2 (MCP-1)
CCR2 is a seven-transmembrane GPCR that is constitutively or inducibly expressed on various cell types, including monocytes, macrophages, and T lymphocytes frontiersin.orgnih.govmdpi.comelifesciences.org. Its primary and most important ligand is C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1) frontiersin.orgmdpi.comwikipedia.orgnih.gov. CCL2 is a small cytokine primarily produced by monocytes, macrophages, and lymphocytes, but also by other cells like smooth muscle cells, endothelial cells, and fibroblasts, particularly in response to pro-inflammatory cytokines frontiersin.orgelifesciences.orgwikipedia.orgnih.govfrontiersin.orgfrontiersin.org.
The interaction between CCL2 and CCR2 is crucial for initiating signal transduction pathways that stimulate cell migration frontiersin.orgnih.gov. Upon binding of CCL2, CCR2 undergoes conformational changes that activate downstream pathways such as PI3K/Akt, JAK/STAT, and P38/MAPK, leading to the regulation of genes involved in cell survival, proliferation, cytokine production, migration, and apoptosis frontiersin.org. A key function of the CCL2-CCR2 axis is the mobilization of monocytes from the bone marrow into the bloodstream and their subsequent directed migration to sites of inflammation frontiersin.orgnih.govresearchgate.net. This process is essential for immune defense and tissue repair frontiersin.org.
Pathophysiological Involvement of the CCR2/CCL2 Axis in Disease Development
The CCL2/CCR2 signaling axis is significantly implicated in the pathogenesis of numerous diseases characterized by inflammatory cell infiltration nih.govmdpi.comelifesciences.orgfrontiersin.org. Its role extends beyond acute inflammation to chronic inflammatory and fibrotic disorders, as well as cancer frontiersin.orgnih.govnih.govresearchgate.net.
In inflammatory diseases, the CCL2-CCR2 axis is a key mediator of monocyte and macrophage recruitment to affected tissues nih.govasm.orgnih.gov. This is evident in conditions such as rheumatoid arthritis and osteoarthritis, where elevated CCL2 levels are found in affected joints, and the CCL2/CCR2 pathway is responsible for recruiting monocytes and contributing to pain and tissue damage asm.orgnih.gov. The axis is also involved in inflammatory conditions of the central nervous system, including multiple sclerosis and ischemic stroke, where CCR2 controls the entry of monocytes into the brain nih.govmdpi.com.
Furthermore, the CCL2/CCR2 axis plays a critical role in the development of fibrosis across multiple organ systems, including the liver, kidneys, pancreas, heart, and lungs frontiersin.orgfrontiersin.orgresearchgate.net. CCL2 attracts immune cells to fibrotic areas, promoting inflammatory responses and matrix remodeling frontiersin.org. For instance, in liver fibrosis, CCL2 synergizes with other factors to activate hepatic stellate cells and promote matrix deposition frontiersin.org.
The CCL2-CCR2 axis is also recognized for its involvement in cardiovascular diseases, such as atherosclerosis, heart failure, and hypertension frontiersin.orgnih.gov. CCL2-induced migration of monocytes to the vessel wall is a key event in the development of atherosclerosis frontiersin.org.
In cancer, the CCL2-CCR2 axis contributes to tumor initiation, growth, and metastasis by promoting angiogenesis, tumor cell survival and invasion, and recruiting immunosuppressive cells to the tumor microenvironment frontiersin.orgmdpi.comnih.govoncotarget.com.
The broad involvement of the CCL2/CCR2 axis in these diverse pathologies highlights its significance as a pharmacological target for therapeutic intervention nih.govnih.govfrontiersin.orgnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| CCL2 (MCP-1) | 636823 |
| CCR2 | 10250 |
| INCB 3284 | 11527661 |
Data Table: Key Roles of CCL2/CCR2 Axis in Disease
| Disease Area | Role of CCL2/CCR2 Axis | Relevant Cell Types Involved |
| Inflammation | Recruitment and infiltration of monocytes, macrophages, and lymphocytes to inflamed sites. | Monocytes, Macrophages, T lymphocytes, Neutrophils |
| Fibrosis (various organs) | Recruitment of immune cells, promotion of inflammatory responses and matrix remodeling. | Monocytes, Macrophages, Fibroblasts, Stellate Cells |
| Cardiovascular Disease | Monocyte migration to vessel walls, vascular inflammation, vascular remodeling. | Monocytes, Macrophages, Endothelial Cells, Smooth Muscle Cells |
| Cancer | Tumor growth, angiogenesis, invasion, metastasis, recruitment of immunosuppressive cells. | Cancer Cells, Stromal Cells, Immune Cells (Macrophages, MDSCs) |
| Neurological Disorders | Control of monocyte entry into the CNS, neuroinflammation. | Monocytes, Microglia, Astrocytes |
Detailed Research Findings (Examples)
Studies in animal models of osteoarthritis have shown that the CCL2/CCR2 pathway is primarily responsible for the recruitment of monocytes and the establishment of pain and associated tissue damage asm.orgnih.gov.
In a mouse model of hypertension, the CCL2/CCR2 axis was shown to play a critical role in vascular inflammation, remodeling, and hypertrophy via monocyte infiltration and macrophage recruitment frontiersin.org.
Research in esophageal cancer indicates that tissues with high CCL2 expression show a corresponding increase in tumor-associated macrophages (TAMs), which can accelerate tumor proliferation and metastasis nih.gov.
In models of cerebral ischemia-reperfusion injury, the expression of CCL2/CCR2 is increased in the ischemic penumbra, promoting neuroinflammation and enhancing brain injury in the acute phase mdpi.com. Conversely, in the later phase, it can promote the migration of neuroblasts and aid in the recovery of neurological function mdpi.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[(3R)-1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O4/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34)/t20-,21?,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNYBUBXWWKCP-JMOWIOHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CC[C@H](C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887401-92-5 | |
| Record name | INCB-3284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887401925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB-3284 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W6K09GAQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Medicinal Chemistry of Incb 3284
Identification of INCB 3284 as a Lead Compound for CCR2 Antagonism
The journey to this compound began with the aim of finding effective inhibitors of the CCR2 receptor. This involved screening large libraries of compounds to identify initial hits with activity against CCR2.
The discovery of this compound stemmed from high-throughput screening efforts designed to identify compounds capable of antagonizing human CCR2 (hCCR2). Initial screening campaigns aimed to find molecules that could inhibit the binding of monocyte chemoattractant protein-1 (MCP-1), the primary ligand for CCR2, to the receptor or block CCR2-mediated functional responses such as calcium mobilization or chemotaxis. Promising hits from these screens were then subjected to rigorous validation to confirm their activity and specificity for CCR2. This validation process typically involved dose-response experiments to determine potency (e.g., IC50 values) and counter-screening against related receptors to assess selectivity.
Following the identification of initial hits, lead optimization strategies were employed to improve the potency, selectivity, pharmacokinetic properties, and oral bioavailability of the lead series. These strategies involved iterative cycles of chemical synthesis and biological evaluation. Modifications were made to the core structure and peripheral groups of the hit compounds to explore the SAR and identify modifications that enhanced binding affinity to CCR2 and improved functional antagonism. The goal was to develop compounds with low nanomolar potency against hCCR2.
Structure-Activity Relationship (SAR) Studies for Selective CCR2 Antagonism
Detailed SAR studies were critical in refining the chemical structure of lead compounds to achieve high potency and selectivity for CCR2 over other chemokine receptors, particularly CCR5, which shares significant sequence homology with CCR2.
Systemic modifications were made to the lead structure to understand how different chemical moieties influenced binding affinity and selectivity. This involved varying substituents on aromatic rings, modifying linker regions, and exploring different heterocyclic core structures. The impact of these modifications was assessed through in vitro binding assays and functional assays measuring calcium flux and chemotaxis. Through these studies, specific structural features were identified that were crucial for potent and selective interaction with the CCR2 binding site. Achieving selectivity over CCR5 was a particular focus due to the potential for off-target effects and the distinct biological roles of the two receptors.
Comparison and Relationship to Structurally Related CCR2 Antagonists (e.g., INCB3344, PF-4136309)
This compound is structurally related to other CCR2 antagonists developed by Incyte and Pfizer, such as INCB3344 and PF-4136309. These compounds often share similar core scaffolds or key structural features that contribute to their CCR2 antagonist activity. Comparative studies of these molecules provide insights into the common structural determinants for CCR2 binding and the subtle differences that may influence their specific pharmacological profiles, potency, and selectivity.
Research indicates that this compound, INCB3344, and PF-4136309 share a similar mode of binding to CCR2, utilizing the major subpocket of the receptor. biorxiv.orgnih.govresearchgate.netresearchgate.net This suggests that despite potential variations in peripheral substituents, these compounds interact with overlapping key residues within the CCR2 binding site. PF-4136309, for instance, is described as a potent, selective, and orally bioavailable CCR2 antagonist with IC50 values in the low nanomolar range for human, mouse, and rat CCR2. cenmed.commedchemexpress.commedchemexpress.com INCB3344 is also characterized as a potent, selective, and orally bioavailable CCR2 antagonist. medchemexpress.commedchemexpress.commedchemexpress.com The shared structural features and binding mode among these compounds highlight successful strategies for targeting the CCR2 receptor within this chemical space.
Detailed research findings on this compound demonstrate its potent activity against hCCR2. It has been reported to inhibit monocyte chemoattractant protein-1 binding to hCCR2 with an IC50 of 3.7 nM. medchemexpress.comtocris.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com Furthermore, it exhibits potent antagonism of chemotaxis activity with an IC50 of 4.7 nM. tocris.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com Selectivity studies have shown that this compound has high selectivity over other chemokine receptors, including CCR1, CCR3, CCR5, CXCR3, and CXCR5, as well as other G-protein-coupled receptors, at concentrations up to 1 μM. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.comncats.io
The following table summarizes some key in vitro activity data for this compound:
| Assay | Target | IC50 (nM) | Reference |
| MCP-1 binding antagonism | hCCR2 | 3.7 | medchemexpress.comtocris.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com |
| Chemotaxis antagonism | hCCR2 | 4.7 | tocris.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com |
| Intracellular calcium mobilization | CCR2 | 6 | glpbio.commedchemexpress.commedchemexpress.com |
| ERK phosphorylation inhibition | CCR2 | 2.6 | glpbio.commedchemexpress.commedchemexpress.com |
| hERG potassium current inhibition | hERG | 84000 (μM) | tocris.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.comncats.io |
Note: IC50 values for hERG are significantly higher, indicating low potential for hERG-related cardiac issues.
The development of this compound exemplifies the process of identifying and optimizing small molecule antagonists for GPCR targets like CCR2, involving iterative design, synthesis, and biological evaluation to achieve desired potency, selectivity, and pharmacokinetic properties.
Molecular and Cellular Pharmacology of Incb 3284
Receptor Binding Characteristics and Selectivity Profile
Potent Antagonism of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) Binding to Human CCR2
INCB 3284 functions as a potent antagonist of human CCR2, the primary receptor for monocyte chemoattractant protein-1 (MCP-1/CCL2) nih.govguidetopharmacology.orgglpbio.comarctomsci.com. It has demonstrated potent antagonism of MCP-1 binding to hCCR2 with an IC50 value of 3.7 nM nih.govglpbio.comarctomsci.commedchemexpress.commedchemexpress.comtocris.comnih.govbio-techne.comrndsystems.com.
Table 1: this compound Potency in CCR2 Binding and Chemotaxis
| Assay | IC50 (nM) |
| Antagonism of MCP-1 binding to hCCR2 | 3.7 |
| Antagonism of chemotaxis activity | 4.7 |
Data compiled from search results nih.govglpbio.comarctomsci.commedchemexpress.commedchemexpress.comtocris.comnih.govbio-techne.comrndsystems.com.
Comprehensive Selectivity Assessment Against Other Chemokine Receptors (e.g., CCR1, CCR3, CCR5, CXCR3, CXCR5) and G-Protein Coupled Receptors (GPCRs)
Comprehensive screening has revealed that this compound is a selective CCR2 inhibitor nih.govglpbio.comarctomsci.commedchemexpress.com. When tested at a concentration of 1 μM against a panel of over 50 ion channels, transporters, chemokine receptors, and additional GPCRs, this compound showed no significant inhibitory activity nih.govglpbio.comarctomsci.commedchemexpress.commedchemexpress.com. This panel included other chemokine receptors such as CCR1, CCR3, CCR5, CXCR3, and CXCR5 nih.govglpbio.comarctomsci.commedchemexpress.commedchemexpress.com.
Inhibition of CCR2-Mediated Cellular Responses
Attenuation of Chemotaxis Activity in Monocytic Cell Lines (e.g., THP-1 cells)
This compound has been shown to antagonize chemotaxis activity with an IC50 value of 4.7 nM nih.govglpbio.comarctomsci.commedchemexpress.commedchemexpress.comtocris.comnih.govbio-techne.comrndsystems.com. This indicates its ability to attenuate the directed migration of cells, such as monocytes, in response to chemoattractants like MCP-1. Studies have specifically tested the inhibitory action of this compound dimesylate on human monocyte chemotaxis towards CCL2 plos.org. Human monocytes pre-incubated with this compound (1 µM) showed inhibition of migration towards 5 nM CCL2 plos.org.
Modulation of Downstream Intracellular Signaling Pathways (e.g., Calcium Mobilization, ERK Phosphorylation)
This compound potently inhibits CCR2-mediated signaling events downstream of receptor activation nih.govglpbio.comarctomsci.commedchemexpress.commedchemexpress.comglpbio.commedkoo.com. It has been shown to inhibit intracellular calcium mobilization with an IC50 value of 6 nM nih.govglpbio.comarctomsci.commedchemexpress.commedchemexpress.comglpbio.commedkoo.com. Furthermore, this compound inhibits ERK phosphorylation with an IC50 value of 2.6 nM nih.govglpbio.comarctomsci.commedchemexpress.commedchemexpress.comglpbio.commedkoo.com. These findings indicate that this compound effectively blocks the intracellular signaling cascades initiated by CCR2 activation. In a murine model, this compound significantly reduced the ratio of phosphorylated ERK1/2 to total ERK1/2 medchemexpress.com.
Table 2: this compound Inhibition of CCR2-Mediated Signaling
| Signaling Event | IC50 (nM) |
| Intracellular Ca2+ Mobilization | 6 |
| ERK Phosphorylation | 2.6 |
Data compiled from search results nih.govglpbio.comarctomsci.commedchemexpress.commedchemexpress.comglpbio.commedkoo.com.
Specificity of Action in Monocyte and Macrophage Phenotypes
The CCR2 receptor is predominantly expressed on monocytes and macrophages, which are key mediators of inflammation nih.gov. The trafficking of these cells to inflammatory sites is largely mediated by the MCP-1/CCR2 interaction nih.gov. By antagonizing CCR2, this compound specifically targets the recruitment and activity of monocytes and macrophages. Studies in murine models have utilized this compound to investigate the role of CCR2 in monocyte/macrophage-driven processes, such as neointima formation and microglia activation medchemexpress.comnih.gov. This compound treatment reduced Mac-3+ macrophage content in injured arteries in a murine model nih.gov. Additionally, this compound has been used in cell culture systems to confirm the role of CCL2/CCR2 pathway in inducing the formation of CD163+ macrophages by activated hepatic stellate cells frontiersin.org.
Compound Names and PubChem CIDs:
Preclinical Pharmacological Investigations of Incb 3284 in Animal Models
Efficacy Evaluation in Models of Inflammatory and Autoimmune Pathologies
INCB3284, a selective antagonist of the C-C chemokine receptor 2 (CCR2), has been evaluated in various preclinical animal models to determine its therapeutic potential in diseases driven by inflammatory processes. These investigations focus on its ability to modulate immune cell trafficking, particularly of monocytes and macrophages, which play a central role in the pathogenesis of numerous inflammatory and autoimmune conditions.
In animal models of acute liver failure, the infiltration of CCR2-positive (CCR2+) monocyte-derived macrophages is a key event that exacerbates liver injury. mdpi.com Pharmacological inhibition of the CCL2/CCR2 signaling axis is therefore a target for therapeutic intervention. In mouse models of acute liver injury induced by carbon tetrachloride (CCl4), inhibition of CCR2 signaling was associated with significantly reduced numbers of hepatic monocytes and F4/80-positive monocyte-derived macrophages. nih.govnih.gov This reduction in inflammatory cell recruitment led to moderately ameliorated hepatic necrosis. nih.gov
The role of INCB3284 has been specifically studied in mouse models of hepatic encephalopathy (HE), a severe neurological complication of liver failure characterized by neuroinflammation and microglia activation. nih.gov In a model where HE was induced in mice via azoxymethane (B1215336) (AOM) injection, systemic administration of INCB3284 was found to be protective. nih.gov The treatment significantly improved neurological outcomes, reduced the activation of microglia, and alleviated the upregulation of pro-inflammatory cytokines induced by AOM. nih.gov Similar protective effects were observed in a thioacetamide (B46855) (TAA)-induced rat model of HE, where pretreatment with a CCR2 inhibitor improved neurological scores and reduced cortical microglia activation. nih.gov These findings suggest that the elevated levels of CCL2 during HE contribute to microglia activation and neurological decline, and that blocking this pathway with a CCR2 antagonist like INCB3284 can mitigate these effects. nih.govnih.gov
Table 1: Effects of CCR2 Inhibition in Animal Models of Hepatic Inflammation Note: This table is interactive and can be sorted by clicking on the headers.
| Model | Animal | Key Findings with CCR2 Inhibition | Reference |
|---|---|---|---|
| Azoxymethane (AOM)-Induced Hepatic Encephalopathy | Mouse | Improved neurological outcomes; Reduced microglia activation; Alleviated cytokine upregulation. | nih.gov |
| Thioacetamide (TAA)-Induced Hepatic Encephalopathy | Rat | Improved neurological score; Reduced cortical microglia activation. | nih.gov |
The CCL2/CCR2 axis is critical for monocyte infiltration into the arterial wall and subsequent neointima formation, particularly in the context of neurofibromatosis type 1 (NF1). nih.gov Heterozygous Nf1 (+/-) mice, which develop arterial stenosis resembling lesions in human NF1 patients, show a predominance of infiltrating macrophages in the vessel wall. nih.gov
In a murine model of NF1 arterial stenosis, the specific role of INCB3284 was tested. researchgate.netahajournals.org Following a carotid artery injury to induce stenosis, Nf1+/- mice were treated with INCB3284. The results demonstrated that pharmacological inhibition of CCR2 with INCB3284 significantly reduced neointima formation. nih.govresearchgate.netahajournals.org This identifies CCR2 as a viable therapeutic target for NF1-associated arterial stenosis. nih.govresearchgate.net The reduction in neointima was a direct consequence of inhibiting the recruitment of CCR2-positive monocytes and macrophages to the site of arterial injury. nih.gov In broader hyperlipidemic mouse models, CCR2 deficiency also resulted in a marked reduction in neointimal hyperplasia and macrophage content within the lesions following arterial injury. nih.gov
Table 2: Effect of INCB3284 on Neointima Formation in Nf1+/- Mice Note: This table is interactive and can be sorted by clicking on the headers.
| Treatment Group | Parameter | Outcome | Reference |
|---|---|---|---|
| Nf1+/- Mice + INCB3284 | Neointima Area | Significantly reduced compared to vehicle-treated mice. | researchgate.netahajournals.org |
INCB3284 has shown significant efficacy in animal models of hemorrhagic shock and fluid resuscitation. nih.govfrontiersin.org In studies using male Sprague-Dawley rats, treatment with INCB3284 following a 30-minute hemorrhage period dose-dependently reduced the fluid volume required for resuscitation by approximately 58%. nih.govfrontiersin.org
Table 3: Efficacy of INCB3284 in Rat Hemorrhagic Shock Model Note: This table is interactive and can be sorted by clicking on the headers.
| Experimental Duration | Parameter | Effect of INCB3284 | Reference |
|---|---|---|---|
| Short-term (90 min) | Fluid Requirement | Reduced by 58% ± 11% | nih.govfrontiersin.org |
| Long-term (300 min) | Fluid Requirement | Reduced by 62% ± 6% | nih.govfrontiersin.org |
| Long-term (300 min) | Hemodynamic Decompensation | Prevented | nih.gov |
Influence on Macrophage Function and Recruitment in Disease Contexts
The primary mechanism of INCB3284 is the inhibition of monocyte and macrophage migration mediated by the CCL2/CCR2 axis. nih.gov Macrophages are key mediators of tissue destruction in chronic inflammatory diseases, where they secrete pro-inflammatory cytokines and tissue-degrading enzymes. nih.gov
The role of the CCL2-CCR2 pathway and the effect of INCB3284 have been investigated in a mouse model of Chronic Obstructive Pulmonary Disease (COPD). In a model induced by cigarette smoke and lipopolysaccharide (LPS), elevated CCL2 expression was associated with increased recruitment and activation of macrophages in the lungs. Treatment with INCB3284 notably reduced the induced alveolar damage and remodeling. The study confirmed that INCB3284 treatment suppressed the infiltration of activated macrophages, including both M1 and M2 types, into the lung tissue, thereby alleviating the severity of COPD-like pathology in the mice.
By inhibiting the recruitment and activation of macrophages, INCB3284 and other CCR2 antagonists indirectly regulate the production of pro-inflammatory cytokines. nih.gov Macrophages are a major source of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov
In the mouse model of hepatic encephalopathy, administration of INCB3284 alleviated the AOM-induced upregulation of these cytokines in the brain. nih.gov In vitro studies further showed that medium from TNF-α stimulated neurons caused microglia to express M1 markers, including IL-6 and IL-1β, an effect that was suppressed by pretreatment with a CCR2 inhibitor. nih.gov Similarly, in a mouse model of diabetic nephropathy, the CCR2 antagonist INCB3344 decreased the production of TNF-α by bone marrow-derived macrophages in the kidney. These findings demonstrate that by blocking the CCL2/CCR2 axis, INCB3284 can effectively reduce the local production of key pro-inflammatory cytokines that drive tissue damage in various disease states.
Exploration in Other Relevant Preclinical Disease Models
The therapeutic potential of INCB3284, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), has been explored in preclinical models of diseases where chronic inflammation plays a pivotal role. The underlying mechanism of INCB3284 involves the inhibition of the CCL2/CCR2 signaling axis, which is crucial for the recruitment of monocytes and macrophages to sites of inflammation. Excessive infiltration of these immune cells contributes significantly to tissue damage in various autoimmune and metabolic disorders. Consequently, investigations have extended to animal models of rheumatoid arthritis and type II diabetes to evaluate the efficacy of targeting this pathway.
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction. nih.govnih.gov The migration of monocytes into the joint and their subsequent differentiation into inflammatory macrophages are key pathological events. These macrophages produce pro-inflammatory cytokines that perpetuate the inflammatory cascade. The CCL2/CCR2 axis is a dominant pathway governing this monocyte recruitment, making it a rational target for therapeutic intervention in RA. frontiersin.org
While INCB3284 has undergone clinical investigation for rheumatoid arthritis, detailed findings from its specific preclinical evaluation in animal models are not extensively available in published literature. However, the therapeutic principle of CCR2 antagonism has been validated in various preclinical RA models using other selective inhibitors. The collagen-induced arthritis (CIA) model in mice, which shares many pathological features with human RA, is a standard for such evaluations. nih.govinvitekinc.comglobalresearchonline.net
Studies using the selective CCR2 antagonist RS-504393 in the CIA mouse model have provided insights into the potential effects of this class of drugs. Preventive blockade of the CCL2/CCR2 axis has been shown to suppress bone resorption and reduce the frequency of osteoclast progenitors, the cells responsible for bone degradation. nih.gov When combined with methotrexate (B535133), a standard RA therapy, CCR2 inhibition also led to a decrease in the clinical arthritis score and the number of active osteoclasts. nih.gov These findings underscore the potential of CCR2 antagonists to mitigate the inflammatory and destructive aspects of arthritic disease.
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| RS-504393 | Collagen-Induced Arthritis (CIA) in mice | Preventive treatment reduced bone resorption and the frequency of osteoclast progenitors. Combination with methotrexate also decreased the clinical disease score and the number of active osteoclasts. | nih.gov |
Type II Diabetes
Type II diabetes is a metabolic disorder characterized by insulin (B600854) resistance and hyperglycemia, often linked to obesity. A growing body of evidence indicates that chronic, low-grade inflammation, particularly within adipose tissue, is a key contributor to the development of insulin resistance. nih.govnih.gov In obesity, adipose tissue macrophages (ATMs) accumulate and adopt a pro-inflammatory state, releasing cytokines that impair insulin signaling. The recruitment of these macrophages to adipose tissue is heavily dependent on the CCL2/CCR2 signaling pathway. ahajournals.org Therefore, inhibiting CCR2 presents a promising strategy to reduce inflammation in adipose tissue and improve metabolic parameters.
Although preclinical studies specifically investigating INCB3284 in animal models of type II diabetes have not been identified in the reviewed literature, the efficacy of other CCR2 antagonists has been demonstrated in relevant models, such as diet-induced obese (DIO) mice and genetically diabetic db/db mice. nih.govnih.gov
For instance, the CCR2 antagonist CCX140-B was tested in transgenic mice expressing human CCR2 that were made diabetic. nih.gov In the diet-induced obesity model, treatment with CCX140-B resulted in decreased fasting blood glucose and insulin levels, and a reduction in the number of inflammatory macrophages in adipose tissue. nih.gov Similarly, studies with the CCR2 inhibitor propagermanium (B1678255) in db/db mice, a genetic model of obesity and type II diabetes, showed that its administration ameliorated glucose tolerance and insulin sensitivity, and suppressed macrophage accumulation and inflammation in adipose tissue. nih.gov Another CCR2 antagonist, RS102895, also improved glucose intolerance in db/db mice. nih.gov These studies collectively support the hypothesis that CCR2 antagonism can ameliorate multiple diabetic parameters by targeting the underlying inflammation. nih.gov
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| CCX140-B | Diet-Induced Obese (DIO) mice with human CCR2 knock-in | Decreased fasting blood glucose and insulin levels. Reduced number of adipose tissue inflammatory macrophages. | nih.gov |
| Propagermanium | db/db mice | Ameliorated glucose tolerance and insulin sensitivity. Suppressed macrophage accumulation and inflammation in adipose tissue. | nih.gov |
| RS102895 | db/db mice | Improved glucose intolerance and reduced diabetes-induced albuminuria. | nih.gov |
Mechanistic Insights and Structural Basis of Action of Incb 3284
Molecular Docking and Receptor Interaction Analysis
Molecular docking and structural studies have provided insights into how INCB 3284 interacts with CCR2. These studies often utilize homology models of CCR2 due to the historical lack of experimentally determined crystal structures for this receptor. chosun.ac.krresearchgate.net
Research suggests that orthosteric inhibitors of CCR2, including compounds with a binding mode similar to this compound, universally occupy an inactive-state-specific tunnel located between transmembrane helices 1 and 7 of the receptor. nih.govresearchgate.net This binding site is crucial for the inhibitory activity of these antagonists.
Studies involving molecular docking and mutagenesis have aimed to identify the specific amino acid residues within CCR2 that are critical for the binding of antagonists like this compound. Compounds with a binding mode similar to PF-4136309, which is shared by this compound and INCB 3344, extend into a "major subpocket" of the receptor. nih.govresearchgate.net This interaction allows them to engage with residues such as H1213.33, P19245.52(ECL2), and sometimes R2065.42. nih.gov These residues are conserved in mouse CCR2 but not in human CCR5, contributing to selectivity. nih.gov
Molecular Determinants of CCR2/CCR5 Selectivity
A key characteristic of this compound is its selectivity for CCR2 over other chemokine receptors, including CCR5. tocris.comnih.govmedchemexpress.com Understanding the structural basis for this selectivity is important.
Beyond ECL2, other specific amino acid residues within the transmembrane core of CCR2 contribute to the selective binding of antagonists like this compound. The interaction with residues in the major subpocket, such as H1213.33, P19245.52(ECL2), and R2065.42, which differ between CCR2 and CCR5, is crucial for achieving CCR2 selectivity. nih.gov For instance, I1985.42 in hCCR5, which corresponds to R2065.42 in hCCR2, is important for chemokine binding to hCCR5, and differences at this position can influence antagonist selectivity. nih.gov The specific arrangement and chemical properties of these residues within the binding pocket dictate the precise orientation and interactions of this compound, contributing to its higher affinity for CCR2 compared to CCR5.
Characterization of Antagonistic Mechanism (e.g., Orthosteric vs. Allosteric Modulation)
Based on the available structural and functional data, this compound is characterized as an orthosteric antagonist of CCR2. nih.gov Orthosteric antagonists bind to the same site as the natural ligand (in this case, CCL2) and compete for receptor occupancy, thereby preventing agonist binding and subsequent receptor activation. unipi.it The binding of this compound within the inactive-state-specific tunnel, which overlaps with the orthosteric binding pocket, supports this mechanism. nih.govresearchgate.net Unlike allosteric modulators that bind to a distinct site and modulate receptor activity indirectly, orthosteric antagonists directly block the primary ligand binding site. gla.ac.ukosti.gov
Here is a summary of key data points related to this compound's activity:
| Activity | IC50 (nM) | Reference |
| Antagonism of MCP-1 binding to hCCR2 | 3.7 | tocris.comnih.govmedchemexpress.com |
| Antagonism of chemotaxis activity | 4.7 | tocris.comnih.govmedchemexpress.com |
| Inhibition of intracellular calcium mobilization | 6 | medchemexpress.com |
| Inhibition of ERK phosphorylation | 2.6 | medchemexpress.com |
| Inhibition of hERG potassium current | 84000 (84 μM) | tocris.comnih.govmedchemexpress.com |
This table highlights the potent inhibitory effects of this compound on CCR2-mediated functions at nanomolar concentrations, while showing significantly weaker activity against the hERG channel at much higher concentrations. tocris.comnih.govmedchemexpress.com Its lack of significant inhibitory activity against a panel of other chemokine receptors and GPCRs at 1 μM further underscores its selectivity for CCR2. nih.govmedchemexpress.com
Future Directions and Research Opportunities
Investigation of Novel Preclinical Disease Indications for CCR2 Antagonism
The foundational role of the CCL2-CCR2 axis in monocyte and macrophage trafficking suggests its involvement in a wide array of pathologies, extending beyond traditionally studied inflammatory conditions. nih.govalspi.com Preclinical research has begun to explore these novel applications, with promising results in conditions characterized by acute and severe inflammatory components.
Another area of investigation is acute liver failure , where the infiltration of inflammatory monocytes contributes significantly to tissue damage. nih.gov Research in mouse models of acetaminophen-induced liver injury has indicated that pharmacological inhibition of CCR2 could have therapeutic potential by lessening the inflammatory reaction in the early stages of injury. nih.govmdpi.com INCB3284 is specifically mentioned as a tool for research in acute liver failure, highlighting its utility in exploring this potential therapeutic angle. nih.gov
Furthermore, the well-established role of the CCL2-CCR2 axis in conditions such as atherosclerosis, cancer, neuroinflammatory diseases, and diabetic nephropathy opens the door for further preclinical exploration with potent and selective antagonists like INCB3284. nih.govrsc.orgmedchemexpress.com A meta-analysis of preclinical studies supports the concept that targeting this pathway can be atheroprotective. rsc.orgbohrium.com
Development of Advanced Pharmacological Tools Based on the INCB3284 Scaffold
The chemical structure of INCB3284 serves as a valuable template for the development of next-generation pharmacological tools. Its discovery was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing potency for human CCR2 while minimizing off-target effects, particularly on the hERG potassium channel, a common source of cardiac toxicity. nih.gov
The development of INCB3284 from a lead compound involved strategic modifications, such as replacing a phenyl ring with various heteroaromatic rings, to achieve a balanced profile of high CCR2 activity, selectivity, and favorable pharmacokinetic properties. nih.gov This detailed SAR knowledge can be leveraged to design novel molecules for research purposes. For instance:
Fluorescent Probes: By conjugating a fluorescent dye to a non-essential position on the INCB3284 scaffold, researchers could create high-affinity probes for visualizing CCR2 expression and trafficking in living cells and tissues through techniques like flow cytometry and fluorescence microscopy.
Radiolabeled Ligands: The development of radiolabeled versions of INCB3284 or its analogs could enable in vivo imaging of CCR2-rich tissues using Positron Emission Tomography (PET). nih.gov This would be invaluable for studying inflammatory diseases and monitoring therapeutic response to CCR2-targeted drugs in preclinical models. nih.gov
Biotinylated Probes: A biotinylated INCB3284 derivative could be used for affinity purification of the CCR2 receptor and its associated protein complexes, aiding in the proteomic analysis of the CCR2 signalosome.
The core structure of INCB3284, characterized by a basic center flanked by aromatic or aliphatic groups, is common to many potent CCR2 antagonists. rsc.org Understanding how subtle structural changes impact selectivity against other chemokine receptors (e.g., CCR5) and hERG binding is crucial for designing cleaner, more specific research tools. rsc.orgnih.gov
Comprehensive Elucidation of Signaling Network Modulation by CCR2 Antagonists Beyond ERK and Calcium Pathways
CCR2 is a G-protein-coupled receptor (GPCR) that, upon activation by CCL2, initiates a cascade of intracellular signaling events. nih.govnih.gov Initial characterization of INCB3284 confirmed its ability to potently inhibit two of the most well-documented downstream pathways: intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov However, the full spectrum of signaling networks modulated by CCR2 is far more complex.
Recent research has begun to shed light on these other pathways. For example, the CCL2-CCR2 axis has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway , which is crucial for cell survival and proliferation. nih.govnih.govresearchgate.netmdpi.com A recent study demonstrated that INCB3284 could inhibit the activation of the PI3K-AKT pathway in macrophages, suggesting a mechanism beyond simple chemotaxis blockade. nih.gov
Another critical signaling cascade implicated in CCR2 function is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway . nih.govmedchemexpress.com This pathway is central to signaling by numerous cytokine receptors and plays a key role in immune responses. medchemexpress.com Activation of CCR2 can trigger the JAK/STAT pathway, which in turn can inhibit apoptosis and promote the expansion of certain cell types. nih.gov Future research using INCB3284 could precisely map the antagonist's impact on specific STAT protein activation (e.g., STAT1, STAT3, STAT5) and the subsequent gene transcription profiles in various immune and cancer cells. nih.gov
Further investigation is warranted into other potential signaling nodes, such as the RAC GTPase and protein kinase C (PKC) dependent pathways, to build a comprehensive model of how INCB3284 modulates cellular function. nih.gov
Comparative Mechanistic Studies with Emerging Chemokine Receptor Modulators
The landscape of chemokine receptor modulators is expanding, providing an opportunity to perform comparative studies to understand the nuanced mechanisms of different antagonists. INCB3284 is a highly selective CCR2 antagonist, showing no significant activity against other chemokine receptors like CCR1, CCR3, and CCR5 at a concentration of 1 µM. nih.gov This selectivity is a key feature that can be contrasted with other agents.
A direct comparison was performed in a preclinical model of hemorrhagic shock between INCB3284 and Maraviroc (B1676071) , a selective CCR5 antagonist. nih.gov The study found that while INCB3284 dose-dependently reduced fluid-resuscitation requirements and stabilized blood pressure, Maraviroc was ineffective, highlighting the specific role of CCR2 in this pathology. nih.gov
Another important class of emerging modulators includes dual CCR2/CCR5 antagonists, such as Cenicriviroc . dovepress.complos.org These compounds are designed to block two key pathways of inflammatory cell recruitment. Comparative studies between a highly selective antagonist like INCB3284 and a dual antagonist like Cenicriviroc in models of liver and kidney fibrosis could elucidate the relative contributions of CCR2 and CCR5 to the disease process. plos.org
Further comparisons with other CCR2-selective antagonists, such as PF-04178903 or RS504393, could reveal differences in binding kinetics, allosteric modulation, or off-target effects that might translate into distinct biological outcomes. nih.govnih.gov For example, understanding the structural basis for how different antagonists interact with the CCR2 binding pocket can inform why some compounds have dual CCR5 activity while others, like INCB3284, are highly selective. nih.gov Such studies are crucial for selecting the optimal therapeutic agent for a specific disease indication.
Application in Advanced In Vitro and Ex Vivo Models for Detailed Mechanistic Research
To deepen the understanding of INCB3284's mechanism of action, its application in advanced preclinical models that better replicate human physiology is a critical next step. While traditional in vitro assays have been essential for initial characterization, more complex systems can provide greater insight. nih.gov
Organoid models , which are self-organizing 3D cell cultures derived from stem cells or patient tissues, offer a more physiologically relevant system. jci.orgmdpi.combiorxiv.org For instance, lung cancer organoids co-cultured with peripheral blood mononuclear cells could be used to study how INCB3284 affects the infiltration of CCR2-positive immune cells into the tumor microenvironment. biorxiv.org This would provide a more accurate picture than 2D cell culture. mdpi.com
Microphysiological systems (MPS) , also known as "organ-on-a-chip" technology, allow for the culture of human cells in a microfluidic environment that simulates the mechanical and physiological conditions of a living organ. dynamic42.com An MPS model of the vascularized gut and liver could be used to study the absorption, metabolism, and potential hepatotoxicity of INCB3284 in a dynamic, multi-organ context, reducing the reliance on animal models. dynamic42.com
Precision-cut lung slices (PCLS) are an ex vivo model that preserves the complex multicellular architecture and cell-matrix interactions of the lung. alspi.comfrontiersin.orgbohrium.comresearchgate.net This model is increasingly used to study inflammatory and fibrotic lung diseases. frontiersin.org PCLS could be used to investigate the effect of INCB3284 on inflammatory cell migration and cytokine release in a disease-relevant environment, such as in slices from fibrotic or infected lungs, providing a powerful bridge between in vitro and in vivo studies. alspi.combohrium.com
The use of INCB3284 in these advanced models will not only provide a more detailed understanding of its therapeutic effects but also enhance the translatability of preclinical findings to human clinical trials.
Q & A
Q. How can researchers optimize dosing regimens for this compound in longitudinal studies?
- Answer: Perform pilot pharmacokinetic/pharmacodynamic (PK/PD) studies using serial blood sampling. Measure plasma concentrations via HPLC and correlate with CCR2 occupancy (e.g., receptor internalization assays). Adjust dosing intervals based on trough levels to maintain >90% target coverage .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion of this compound data in supplementary vs. main manuscript sections?
- Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): Place dose-response curves for >5 compounds in supplementary files, but retain key datasets (e.g., IC50, selectivity ratios) in the main text. Reference supporting figures/tables numerically in the results section .
Q. How can researchers mitigate bias when interpreting this compound's efficacy in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
